Stearamide AMP

Description

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)23-22(2,3)20-24/h24H,4-20H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDHYNXLIKNVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189825 | |

| Record name | Stearamide AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36284-86-3 | |

| Record name | N-(2-Hydroxy-1,1-dimethylethyl)octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36284-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearamide AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036284863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearamide AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STEARAMIDE AMP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3K8640346 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Stearamide AMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearamide AMP, with the IUPAC name N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide, is a non-ionic surfactant widely utilized in the cosmetics and personal care industries. Its efficacy as a viscosity controlling and foam boosting agent is a direct consequence of its specific physicochemical properties. This technical guide provides a comprehensive overview of these properties, including its molecular structure, thermal characteristics, and solubility profile. Detailed experimental protocols for the determination of its key physical constants are also presented to aid researchers in their laboratory investigations.

Chemical Identity and Molecular Structure

This compound is the amide formed from the condensation of stearic acid and 2-amino-2-methyl-1-propanol (AMP).

-

IUPAC Name: N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide[1]

-

CAS Number: 36284-86-3[2]

-

Molecular Weight: 355.6 g/mol [1]

The molecular structure consists of a long, hydrophobic C18 alkyl chain derived from stearic acid, and a polar headgroup containing a hydroxyl group and an amide linkage. This amphiphilic nature is the basis for its surface-active properties.

Physicochemical Data

| Property | Value | Source |

| Physical State | Off-white flakes/solid | [2] |

| Melting Point | 57-60 °C (135-140 °F) | [2] |

| Boiling Point (Predicted) | 501.7 ± 33.0 °C | [3] |

| Density (Predicted) | 0.899 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 15.02 ± 0.10 | [3] |

| Solubility in Water | Insoluble/Slightly Soluble | [2] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary melting point method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample into a mortar and gently grind it into a fine powder.

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point (around 40°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

Determination of Solubility

A gravimetric method can be employed to determine the solubility of this compound in various solvents.

Apparatus:

-

Analytical balance

-

Thermostatic water bath with shaker

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Drying oven

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, isopropanol) in a sealed vial.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for several hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent from the aliquot in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

The weight of the remaining solid represents the amount of this compound dissolved in the known volume of the solvent.

-

Calculate the solubility in g/L or other appropriate units.

Determination of pKa

Due to its very weak acidic/basic nature (predicted pKa of 15.02), the experimental determination of the pKa of this compound in aqueous solution is challenging. Potentiometric titration is a common method for pKa determination, but its application here is limited by the low solubility of this compound in water. Advanced techniques such as capillary electrophoresis or spectrophotometry in mixed solvents might be required for an accurate experimental determination.

A general approach using potentiometric titration in a co-solvent system would involve:

Apparatus:

-

pH meter with a calibrated electrode

-

Autotitrator or burette

-

Jacketed titration vessel with a stirrer

-

Constant temperature bath

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., water-alcohol mixture) to achieve a sufficient concentration.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the acidic or basic character is being investigated.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the resulting titration curve.

Synthesis Pathway

This compound is synthesized via a direct amidation reaction between stearic acid and 2-amino-2-methyl-1-propanol (AMP). This is a condensation reaction where a molecule of water is eliminated.

Caption: Synthesis of this compound

Logical Relationships in Application

The physicochemical properties of this compound are directly linked to its functions in formulations.

Caption: Property-Function Relationships

References

A Technical Guide to the Synthesis of Stearamide AMP (N-stearoyl-2-amino-2-methyl-1-propanol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Stearamide AMP, chemically known as N-(2-hydroxy-1,1-dimethylethyl)octadecanamide. The primary and most industrially relevant method for its synthesis is the direct condensation amidation of stearic acid with 2-amino-2-methyl-1-propanol (AMP). This document outlines the experimental protocols, relevant quantitative data, and potential applications of this fatty acid amide. Furthermore, it delves into the broader context of fatty acid amides as signaling molecules, a topic of increasing interest in drug development, with a focus on the endocannabinoid system.

Introduction

This compound is a non-ionic surfactant widely utilized in the cosmetics and personal care industries as an emulsifier, opacifying agent, pearlescent agent, and foam booster.[1][2] Its synthesis involves the formation of an amide bond between the carboxyl group of stearic acid, a long-chain saturated fatty acid, and the amino group of 2-amino-2-methyl-1-propanol (AMP).[3] While the primary applications of this compound are in material science, the broader class of fatty acid amides has garnered significant attention in pharmacology due to their role as signaling molecules in various physiological processes.[1][4] This guide will cover both the synthetic chemistry of this compound and the pertinent biological signaling pathways of related fatty acid amides.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and quality control.

| Property | Value | Reference |

| IUPAC Name | N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide | [3] |

| Synonyms | This compound, N-(2-Hydroxy-1,1-dimethylethyl)stearamide | [3] |

| CAS Number | 36284-86-3 | [5] |

| Molecular Formula | C22H45NO2 | [5] |

| Molecular Weight | 355.60 g/mol | [5] |

| Appearance | Off-white to cream flakes with a mild, fatty odor | [1][3] |

| Melting Point | 57-60°C (135-140°F) | [1] |

| Solubility | Insoluble in water; dispersible in water and oil | [1][3] |

| HLB Value | 5-6 | [1] |

Synthesis of this compound

The most common method for synthesizing this compound is through the direct condensation amidation of stearic acid and 2-amino-2-methyl-1-propanol. This reaction can be carried out with or without a catalyst, typically at elevated temperatures to drive the dehydration process.

Experimental Protocol: Thermal Amidation (Solvent-Free)

This protocol is a generalized procedure based on common practices for the direct amidation of fatty acids. Optimal conditions may vary and require empirical determination.

Materials:

-

Stearic Acid (≥95% purity)

-

2-Amino-2-methyl-1-propanol (AMP) (≥99% purity)

-

Nitrogen gas supply

-

Standard laboratory glassware for high-temperature reactions (e.g., three-necked round-bottom flask, condenser, thermometer)

-

Heating mantle with a temperature controller

-

Vacuum source for distillation (optional, for purification)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add stearic acid and 2-amino-2-methyl-1-propanol in a 1:1 to 1:1.2 molar ratio. A slight excess of the amine can help to drive the reaction to completion.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere, preventing oxidation at high temperatures.

-

Heating: Begin heating the mixture with continuous stirring. The reaction is typically conducted at a temperature range of 160-180°C. The progress of the reaction can be monitored by measuring the amount of water collected in a Dean-Stark trap, if used, or by analytical techniques such as TLC or IR spectroscopy to observe the disappearance of the carboxylic acid peak.

-

Reaction Time: Maintain the reaction at the target temperature for several hours (typically 4-8 hours) until the reaction is complete.

-

Work-up and Purification:

-

Cool the reaction mixture to just above its melting point.

-

If an excess of AMP was used, it can be removed by vacuum distillation.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetone.

-

The purified product should be dried under vacuum to remove any residual solvent.

-

Catalytic Amidation

The use of an acid catalyst, such as p-toluenesulfonic acid, can increase the reaction rate and may allow for lower reaction temperatures. The catalyst is typically added at a loading of 0.1-1 mol% relative to the stearic acid. The work-up procedure would include a neutralization step to remove the acid catalyst.

Experimental Workflow and Data

The general workflow for the synthesis and purification of this compound is depicted in Figure 2.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Table 2 provides expected spectroscopic data, which may vary slightly based on the solvent and instrument used.

| Analytical Technique | Expected Observations |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch, O-H stretch), ~2920 & ~2850 (C-H stretch), ~1640 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend) |

| ¹H NMR (CDCl₃, δ ppm) | ~0.88 (t, 3H, -CH₃), ~1.25 (m, broad, -(CH₂)₁₄-), ~1.6 (m, 2H, -CH₂-CH₂-CO-), ~2.2 (t, 2H, -CH₂-CO-), ~1.3 (s, 6H, -C(CH₃)₂-), ~3.5 (s, 2H, -CH₂-OH), ~6.0 (s, broad, 1H, -NH-) |

| ¹³C NMR (CDCl₃, δ ppm) | ~175 (C=O), ~69 (-CH₂OH), ~57 (-C(CH₃)₂-), ~36 (-CH₂-CO-), ~32-22 (-(CH₂)₁₅-), ~14 (-CH₃) |

Fatty Acid Amides in Biological Signaling

For drug development professionals, it is noteworthy that the class of molecules to which this compound belongs, fatty acid amides, includes important endogenous signaling molecules. A prominent example is the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes.

The Endocannabinoid Signaling Pathway

The endocannabinoid system is comprised of cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids like anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation.[2] Fatty acid amide hydrolase (FAAH) is the primary enzyme that degrades the endocannabinoid anandamide, terminating its signaling.[4][6] Inhibition of FAAH is a therapeutic strategy being explored for various conditions, as it enhances endogenous cannabinoid signaling.[4][6]

While this compound itself is not a known endocannabinoid, its structural similarity to this class of signaling molecules underscores the potential for synthetic fatty acid amides to interact with biological systems. Researchers developing novel therapeutics may consider the structural motifs of fatty acid amides for designing molecules that modulate these pathways.

Conclusion

This technical guide has detailed the synthesis of this compound from stearic acid and 2-amino-2-methyl-1-propanol, providing a foundational protocol and key quantitative data for researchers. The direct amidation method is a robust and scalable approach for its production. Furthermore, the exploration of fatty acid amides as signaling molecules, particularly within the endocannabinoid system, offers a broader perspective for scientists in drug development, highlighting a class of compounds with significant therapeutic potential. Further research into the biological activities of synthetic fatty acid amides like this compound could unveil novel applications beyond their current use in material science.

References

- 1. Structure-activity relationships of fatty acid amide ligands in activating and desensitizing G protein-coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Stearamide AMP: Mechanism of Action as a Nonionic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearamide AMP, chemically known as N-(2-Hydroxy-1,1-dimethylethyl)octadecanamide, is a nonionic surfactant valued for its emulsifying, foam-boosting, and viscosity-controlling properties.[1][2] It is synthesized through the condensation amidation of stearic acid, a long-chain fatty acid, and 2-amino-2-methyl-1-propanol (AMP).[3][4] This guide provides an in-depth analysis of its mechanism of action, supported by physicochemical data, experimental methodologies, and visual diagrams to elucidate its function at a molecular level.

As a nonionic surfactant, this compound does not ionize in aqueous solutions, making it highly stable and compatible with a wide range of ingredients, including electrolytes and other surfactants.[5][6] Its utility is particularly noted in the formulation of personal care products and pharmaceuticals, where it functions as a secondary emulsifier, opacifier, and pearlizing agent.[7][8]

Physicochemical Properties

The performance of this compound as a surfactant is dictated by its molecular structure and resulting physicochemical properties. A summary of its key quantitative data is presented below.

| Property | Value | Significance | Reference |

| Chemical Name | N-(2-Hydroxy-1,1-dimethylethyl)octadecanamide | Defines the molecular structure. | [1][3] |

| CAS Number | 36284-86-3 | Unique chemical identifier. | [3][7] |

| Molecular Formula | C22H45NO2 | Indicates atomic composition. | [1][9] |

| Molecular Weight | 355.60 g/mol | Influences diffusion and solubility. | [1][3] |

| Appearance | Off-white solid flakes | Physical form at room temperature. | [7][10] |

| Melting Point | 57-60°C (135-140°F) | Temperature for melting/incorporation. | [7][10] |

| HLB Value | 5-6 | Indicates lipophilic nature; suitable for W/O emulsions. | [7][8][10] |

| Solubility | Insoluble in water; dispersible in water & oil | Governs its application in emulsion systems. | [3][7] |

Table 1: Key Physicochemical Properties of this compound.

Core Mechanism of Action

The efficacy of this compound as a surfactant stems from its amphiphilic molecular structure, which contains both a hydrophobic (lipophilic) and a hydrophilic component.

-

Hydrophobic Tail: The long C18 stearic acid chain is nonpolar and repelled by water, readily associating with oil and other nonpolar substances.

-

Hydrophilic Head: The amide and hydroxyl groups derived from 2-amino-2-methyl-1-propanol form the polar head, which is attracted to water and other polar molecules through hydrogen bonding.[6]

This dual nature drives the molecule to align at oil-water interfaces, which is the fundamental basis for its surfactant activity.

Figure 1: Amphiphilic structure of this compound.

Reduction of Interfacial Tension

When introduced into an immiscible system like oil and water, this compound molecules spontaneously migrate to the interface. They orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This alignment disrupts the cohesive forces between water molecules at the surface, thereby lowering the interfacial tension.[11] Reducing this tension is critical for the formation of an emulsion, as it lowers the energy required to disperse one liquid into the other.[11]

Figure 2: Orientation of this compound at an oil-water interface.

Emulsion Stabilization

With an HLB (Hydrophile-Lipophile Balance) value of 5-6, this compound is predominantly lipophilic and is particularly effective at stabilizing water-in-oil (W/O) emulsions.[7][8][10] After the initial dispersion of water droplets into an oil phase via mechanical energy (e.g., homogenization), the this compound molecules adsorb onto the surface of these droplets.

The hydrophobic tails remain anchored in the continuous oil phase, while the hydrophilic heads are oriented towards the dispersed water droplets. This creates a protective interfacial film around each droplet. This film provides a steric barrier, physically preventing the water droplets from coalescing, which is a primary mechanism of emulsion breakdown.[11][12] This stabilization leads to a longer shelf-life and improved texture in formulated products.[10]

Figure 3: Stabilization of a water droplet in a W/O emulsion.

Micelle Formation and Critical Micelle Concentration (CMC)

Experimental Protocols

The characterization of this compound and its function as a surfactant relies on a suite of standardized experimental techniques.

Determination of Hydrophile-Lipophile Balance (HLB)

The HLB value is typically determined experimentally by preparing a series of emulsions with a known oil phase, using the surfactant , and observing the stability.

Protocol:

-

Preparation of Emulsions: Prepare a series of emulsions, each containing a fixed ratio of a specific oil (e.g., mineral oil, paraffin) and water.

-

Surfactant Blending: Use blends of the unknown surfactant (this compound) with a reference surfactant of a known high HLB (e.g., Tween 80) and a reference surfactant of a known low HLB (e.g., Span 80) in varying ratios to achieve a range of HLB values for the emulsifier system.[15]

-

Homogenization: Subject each mixture to high-shear homogenization for a standardized time and speed (e.g., 10,000 rpm for 20 minutes) to form the emulsions.[15]

-

Stability Assessment: Store the emulsions under controlled conditions and monitor for phase separation, creaming, or coalescence over time (e.g., 24 hours, 7 days).

-

HLB Determination: The HLB value of the surfactant blend that produces the most stable emulsion is considered the required HLB for that oil system, which corresponds to the HLB of the this compound.[16][17]

Measurement of Interfacial Tension

The ability of a surfactant to reduce the tension between oil and water can be quantified using tensiometry.

Protocol (Du Noüy Ring Method):

-

Instrument Setup: Calibrate a tensiometer equipped with a platinum-iridium ring.

-

Phase Preparation: Place the denser liquid (water) in a sample vessel and carefully layer the less dense liquid (oil) on top, ensuring a distinct interface.

-

Measurement: Lower the ring until it passes through the interface into the lower phase. Slowly raise the ring back towards the interface.

-

Force Recording: The instrument records the maximum force required to pull the ring through the interface just before the liquid film ruptures.

-

Calculation: The interfacial tension is calculated from this force, considering the ring's dimensions and applying appropriate correction factors.[18]

Figure 4: Experimental workflow for HLB determination.

Applications in Research and Development

Understanding the mechanism of this compound is crucial for its effective application in formulation development:

-

Drug Delivery: In pharmaceutical formulations, particularly topical and transdermal systems, its ability to form stable W/O emulsions can be leveraged to encapsulate and deliver both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).

-

Cosmetic Science: It is used to create creams and lotions with desirable textures and stability.[10] Its opacifying and pearlizing effects are aesthetic benefits in products like shampoos and liquid soaps.[7][8]

-

Material Science: As a nonionic surfactant, it can be used as a dispersing agent or lubricant in the synthesis and processing of various materials.[3]

Conclusion

This compound functions as an effective nonionic surfactant through the classical amphiphilic mechanism. Its long, hydrophobic stearyl tail and polar amide-alcohol head enable it to adsorb at oil-water interfaces, significantly reducing interfacial tension and forming a steric barrier that stabilizes emulsions. With a low HLB value, it is particularly well-suited for creating stable water-in-oil systems. The principles and protocols outlined in this guide provide a foundational understanding for researchers and developers aiming to harness the unique properties of this compound in advanced formulations.

References

- 1. This compound | C22H45NO2 | CID 13410460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 4. This compound Research Grade: Foam & Viscosity Agent [benchchem.com]

- 5. Nonionic Surfactants India | Ethoxylated Surfactants [esteem-india.com]

- 6. Surfactant - Wikipedia [en.wikipedia.org]

- 7. nahanutri.com [nahanutri.com]

- 8. China Glycol stearate, this compound Manufacturer and Supplier | Aogubio [aogubio.com]

- 9. Page loading... [wap.guidechem.com]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 14. quora.com [quora.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]

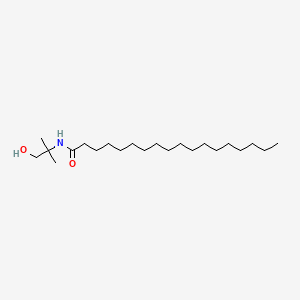

Molecular formula and structure of Stearamide AMP.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearamide AMP, chemically known as N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide, is a fatty acid amide with significant applications in the cosmetic and personal care industries.[1][2][3][4] Its amphiphilic nature, combining a long hydrophobic alkyl chain from stearic acid and a polar headgroup from 2-amino-2-methyl-1-propanol (AMP), imparts desirable properties such as viscosity control and foam boosting in various formulations.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular formula, structure, synthesis, and analytical characterization of this compound, tailored for a scientific audience.

While the nomenclature "this compound" might suggest a connection to adenosine monophosphate (AMP), it is crucial to note that this compound is not a derivative of the nucleotide. The "AMP" in its name refers to the reactant 2-amino-2-methyl-1-propanol. To date, there is no scientific literature suggesting the involvement of this compound in any biological signaling pathways.

Molecular Formula and Structure

The molecular formula of this compound is C22H45NO2.[5][6][7] Its chemical structure consists of a stearoyl group (an 18-carbon saturated fatty acyl chain) attached to the nitrogen atom of 2-amino-2-methyl-1-propanol.

IUPAC Name: N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide[5]

CAS Number: 36284-86-3[5][6][7]

Synonyms: this compound, N-(2-Methylol-2-propyl)octadecanamide, Octadecanamide, N-(2-hydroxy-1,1-dimethylethyl)-[4][5][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 355.6 g/mol | [5][6][7] |

| Appearance | White to off-white solid/flakes | [2][7] |

| Melting Point | 57-60°C | [2] |

| Solubility | Slightly soluble in water | [7] |

| HLB Value | 5-6 | [2] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the direct condensation amidation of stearic acid with 2-amino-2-methyl-1-propanol (AMP).[4] This reaction involves the formation of an amide bond with the elimination of a water molecule.

Materials:

-

Stearic Acid (C18H36O2)

-

2-Amino-2-methyl-1-propanol (AMP) (C4H11NO)

-

Nitrogen gas supply

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation setup for water removal.

Procedure:

-

Charge the reaction vessel with equimolar amounts of stearic acid and 2-amino-2-methyl-1-propanol.

-

Begin agitation and purge the vessel with nitrogen to create an inert atmosphere.

-

Heat the reaction mixture to approximately 160-180°C.

-

Maintain this temperature and continue stirring. The water produced during the reaction will be removed by distillation.

-

The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is negligible.

-

Cool the reaction mixture to obtain the crude this compound product.

-

Further purification can be achieved by recrystallization from a suitable solvent if required.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the identification and purity assessment of this compound. Due to its low volatility, derivatization is often required. Trimethylsilylation is a common method where the hydroxyl and amide protons are replaced with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.

Sample Preparation (Trimethylsilylation):

-

Dissolve a known amount of this compound in an appropriate solvent (e.g., pyridine or dimethylformamide).

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in excess.

-

Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

The resulting solution containing the TMS-derivatized this compound can be directly injected into the GC-MS system.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to confirm the presence of key functional groups in the this compound molecule.

Expected Characteristic Peaks:

-

N-H stretch: Around 3300 cm⁻¹

-

C-H stretch (alkyl): Around 2850-2950 cm⁻¹

-

C=O stretch (amide I): Around 1640 cm⁻¹

-

N-H bend (amide II): Around 1550 cm⁻¹

-

O-H stretch (hydroxyl): Broad peak around 3400 cm⁻¹

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

Caption: Synthesis and analytical workflow for this compound.

Safety and Toxicology

This compound is generally considered safe for topical use in cosmetic products.[1] Safety assessments have indicated low potential for skin irritation and sensitization. As with any chemical, it is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment. For drug development professionals, it is important to note that while topical safety is established, comprehensive toxicological data for systemic exposure may be limited.

References

- 1. beautydecoded.com [beautydecoded.com]

- 2. This compound Research Grade: Foam & Viscosity Agent [benchchem.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 5. This compound | C22H45NO2 | CID 13410460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ewg.org [ewg.org]

- 7. Final report on the safety assessment of Stearamide DIBA-Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Stearamide AMP (CAS 36284-86-3) for Researchers and Formulation Scientists

Introduction

Stearamide AMP, with the CAS number 36284-86-3 and chemically identified as N-(2-Hydroxy-1,1-dimethylethyl)stearamide, is a nonionic surfactant valued for its versatility in formulation science.[1] While not known for intrinsic biological activity, its role as a functional excipient is critical in the development of topical and transdermal drug delivery systems, as well as in the broader personal care and cosmetic industries. This technical guide provides an in-depth overview of its research applications in formulation development, detailing its physicochemical properties, methodologies for its use, and its mechanistic functions as a surfactant.

Core Physicochemical Properties

This compound's utility in research and development is largely dictated by its chemical structure, which features a long, hydrophobic stearic acid tail and a polar headgroup derived from 2-amino-2-methyl-1-propanol.[1] This amphipathic nature allows it to function effectively at oil-water interfaces.

| Property | Value | Source |

| Molecular Formula | C22H45NO2 | [1] |

| Molecular Weight | 355.6 g/mol | [1] |

| Physical State | White to cream-colored solid/flakes at room temperature. | [1] |

| Melting Point | 98–103°C | [1] |

| Solubility | Slightly soluble in water; dispersible in water and oil. | [1] |

| Chemical Stability | Stable under standard conditions. | [1] |

| Primary Functions | Foam boosting, viscosity controlling, emulsifying, opacifying agent. | [1] |

Research Applications in Formulation Science

The primary research applications of this compound are centered on its ability to modify the physical properties of formulations, which is a critical aspect of drug delivery research. Its inclusion in a formula can significantly impact the stability, bioavailability, and patient acceptability of a topical product.

1. Emulsion Stabilization:

This compound is utilized as a co-emulsifier to create stable oil-in-water (O/W) and water-in-oil (W/O) emulsions. Its amphipathic molecules orient themselves at the oil-water interface, reducing interfacial tension and preventing the coalescence of dispersed droplets. This is particularly relevant in the formulation of creams and lotions intended as vehicles for active pharmaceutical ingredients (APIs). For instance, it is a component in cream bases used for in vitro permeation studies with APIs like Progesterone, Ketoprofen, and Diclofenac Sodium.

2. Viscosity Modification:

As a viscosity-controlling agent, this compound imparts desirable rheological properties to liquid and semi-solid formulations.[1] By increasing the viscosity of the continuous phase, it can enhance the residence time of a topical formulation on the skin, potentially improving drug absorption.

3. Foam Synergy and Stabilization:

In surfactant-based systems like shampoos and body washes, which can also be used as vehicles for medicated treatments, this compound acts as a foam booster. It enhances the volume, texture, and stability of the foam, which can improve the distribution of the product and the overall user experience.[1]

Experimental Protocols

1. Preparation of a Stable Oil-in-Water (O/W) Emulsion:

This protocol describes the general methodology for creating a stable O/W cream using this compound as a co-emulsifier.

-

Materials:

-

Oil Phase: Lipophilic ingredients (e.g., mineral oil, fatty alcohols), this compound (typically 2-5% w/w).

-

Water Phase: Purified water, hydrophilic ingredients (e.g., glycerin, preservatives).

-

Primary Emulsifier (e.g., Glyceryl Stearate).

-

Heat-resistant beakers, homogenizer, water bath.

-

-

Methodology:

-

Combine all oil-phase ingredients, including this compound, in a heat-resistant beaker and heat to 70-75°C in a water bath until all components have melted and the mixture is uniform.

-

In a separate beaker, combine all water-phase ingredients and heat to 70-75°C.

-

Slowly add the water phase to the oil phase while continuously mixing with a homogenizer.

-

Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.

-

Remove the emulsion from the heat and continue to stir gently as it cools to room temperature to allow the emulsion to set.

-

2. Viscosity Measurement of a this compound-based Formulation:

This protocol outlines the measurement of viscosity in a formulation containing this compound.

-

Equipment:

-

Rotational viscometer (e.g., Brookfield type).

-

Appropriate spindle for the expected viscosity range.

-

Temperature-controlled water bath.

-

-

Methodology:

-

Place a sample of the formulation in a beaker and allow it to equilibrate to a controlled temperature (e.g., 25°C) in the water bath.

-

Select a spindle and rotational speed appropriate for the sample's expected viscosity.

-

Immerse the spindle into the sample up to the marked level.

-

Begin rotation and allow the reading to stabilize before recording the viscosity value (in centipoise, cP, or Pascal-seconds, Pa·s).

-

Repeat the measurement at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the formulation.

-

Visualizing the Role of this compound in Formulations

Diagram 1: Emulsion Stabilization

Caption: this compound at the oil-water interface.

Diagram 2: Synthesis of this compound

Caption: Synthesis pathway of this compound.

This compound is a valuable tool for researchers and scientists in the field of drug development, not as a bioactive molecule, but as a key functional ingredient in formulation science. Its ability to create stable emulsions, control viscosity, and enhance the sensory properties of topical preparations makes it an important component in the design of effective and elegant drug delivery systems. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for leveraging the properties of this compound in research and development settings.

References

In-Depth Technical Guide to the Surfactant Behavior of N-(2-Hydroxy-1,1-dimethylethyl)stearamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

N-(2-Hydroxy-1,1-dimethylethyl)stearamide is a solid, off-white flaky substance with a faint odor. It is characterized by a long, hydrophobic stearic acid tail and a polar, non-ionic head group derived from 2-amino-2-methyl-1-propanol (AMP). This amphiphilic structure enables its function at interfaces to stabilize emulsions and foams. It is generally insoluble in water but can be dispersed in water and oil phases, particularly when heated.

Table 1: Physicochemical Properties of N-(2-Hydroxy-1,1-dimethylethyl)stearamide

| Property | Value | Source(s) |

| Synonyms | Stearamide AMP, N-(2-Hydroxy-1,1-dimethylethyl)octadecanamide | [1] |

| CAS Number | 36284-86-3 | [1] |

| Molecular Formula | C22H45NO2 | [1] |

| Molecular Weight | 355.60 g/mol | [1] |

| Appearance | Off-white solid flakes | |

| Melting Point | 57-60 °C (conflicting data suggests up to 103 °C) | |

| Solubility | Slightly soluble in water | [1] |

| HLB Value | 5-6 (estimated) | |

| Surface Tension | 32.3 ± 7.0 dyne/cm (estimated) | [2] |

Note: Some physical properties have conflicting data in the available literature, and the surface tension is an estimated value.

Surfactant Behavior and Comparative Analysis

The surfactant properties of N-(2-Hydroxy-1,1-dimethylethyl)stearamide stem from its ability to lower the surface tension between two liquids or between a liquid and a solid. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules self-assemble into micelles. This aggregation is a thermodynamically favorable process driven by the hydrophobic effect, where the hydrophobic stearamide tails cluster together to minimize contact with water, while the hydrophilic head groups remain exposed to the aqueous phase[1].

While specific experimental CMC and surface tension values for N-(2-Hydroxy-1,1-dimethylethyl)stearamide are not available, Table 2 provides data for other non-ionic surfactants with similar long alkyl chains to offer a comparative perspective.

Table 2: Surfactant Properties of Structurally Similar Non-ionic Surfactants

| Surfactant | Structure | CMC (mM) | Surface Tension at CMC (mN/m) |

| Polyoxyethylene (20) oleyl ether (Brij 98) | C18H35(OCH2CH2)20OH | ~0.0016 | ~36.5 |

| Polyoxyethylene (20) stearyl ether | C18H37(OCH2CH2)20OH | Slightly lower than POE oleyl ether | Slightly lower than POE oleyl ether |

| N-Stearoyl-N-methylglucamine | C17H35CON(CH3)CH2(CHOH)4CH2OH | ~0.25 | ~30 |

Note: This data is for comparative purposes only and the actual values for N-(2-Hydroxy-1,1-dimethylethyl)stearamide may vary.

Experimental Protocols

Synthesis of N-(2-Hydroxy-1,1-dimethylethyl)stearamide

The industrial synthesis of N-(2-Hydroxy-1,1-dimethylethyl)stearamide is achieved through the direct condensation amidation of stearic acid with 2-amino-2-methyl-1-propanol (AMP). This reaction forms an amide bond with the elimination of a water molecule[1].

Materials:

-

Stearic Acid (1 mol equivalent)

-

2-Amino-2-methyl-1-propanol (AMP) (1 mol equivalent)

-

Nitrogen gas supply

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation setup for water removal.

Procedure:

-

Charge the reaction vessel with stearic acid and 2-amino-2-methyl-1-propanol.

-

Begin stirring and purge the system with nitrogen to create an inert atmosphere.

-

Heat the mixture to approximately 160-180°C.

-

Maintain this temperature and continue stirring. The water produced during the reaction will be removed by distillation.

-

The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is negligible.

-

Cool the molten product and allow it to solidify. The resulting solid is N-(2-Hydroxy-1,1-dimethylethyl)stearamide.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and the surface tension at the CMC can be determined using a tensiometer by measuring the surface tension of a series of solutions with varying surfactant concentrations.

Materials:

-

N-(2-Hydroxy-1,1-dimethylethyl)stearamide

-

High-purity water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks

Procedure:

-

Prepare a stock solution of N-(2-Hydroxy-1,1-dimethylethyl)stearamide in high-purity water. Gentle heating may be required for dissolution.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations.

-

Measure the surface tension of each solution using the tensiometer, ensuring the equipment is properly calibrated and cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The resulting plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear portions. The surface tension value at the plateau is the surface tension at the CMC[3].

Visualization of Surfactant Behavior

The fundamental behavior of surfactants like N-(2-Hydroxy-1,1-dimethylethyl)stearamide in an aqueous solution is the formation of micelles above the CMC.

Applications in Research and Drug Development

The properties of N-(2-Hydroxy-1,1-dimethylethyl)stearamide make it a useful excipient in various formulations. Its ability to emulsify and stabilize oil-in-water or water-in-oil systems is valuable for creating stable creams, lotions, and other topical drug delivery systems. As a viscosity modifier, it can be used to achieve the desired rheology for pharmaceutical and cosmetic products. Its foam-boosting characteristics are relevant in the formulation of cleansing products.

Conclusion

N-(2-Hydroxy-1,1-dimethylethyl)stearamide is a versatile non-ionic surfactant with established applications in various industries. While a lack of published quantitative data on its specific surfactant behavior, such as CMC and surface tension, presents a challenge, its known physicochemical properties and the behavior of structurally similar compounds provide a strong basis for its effective utilization in research and product development. The experimental protocols outlined in this guide offer a standardized approach for researchers to characterize its surfactant properties for specific applications.

References

For Researchers, Scientists, and Drug Development Professionals

Stearamide AMP (N-(2-Hydroxy-1,1-dimethylethyl)octadecanamide) is a versatile non-ionic surfactant that serves a multitude of functions in complex chemical formulations, particularly within the cosmetic and pharmaceutical industries. Its unique molecular structure, featuring a lipophilic stearic acid tail and a hydrophilic amino-alcohol headgroup, allows it to operate effectively at interfaces, influencing the physical properties and stability of a wide range of products. This technical guide delves into the core functions of this compound, presenting key data and outlining general experimental protocols for its characterization.

Primary Functions and Mechanisms of Action

This compound is primarily utilized for its ability to modify the rheology and stability of emulsions and surfactant systems. Its key functions include:

-

Emulsification and Stabilization : As a surfactant with a low Hydrophilic-Lipophilic Balance (HLB), this compound is particularly effective in forming and stabilizing water-in-oil (w/o) emulsions.[1][2] It positions itself at the oil-water interface, reducing interfacial tension and preventing the coalescence of dispersed droplets. This contributes to the long-term stability and desired texture of creams, lotions, and other emulsified products.[3][4][5]

-

Viscosity Control : this compound acts as a thickening agent, increasing the viscosity of cosmetic and pharmaceutical formulations.[3][6][7][8] This is crucial for achieving the desired consistency and feel of products, preventing sedimentation of suspended particles, and ensuring controlled delivery of active ingredients. Its ability to influence viscosity is attributed to the formation of structured micellar networks within the formulation.[6]

-

Foam Boosting and Stabilization : In cleansing products such as shampoos and body washes, this compound enhances the quality and stability of the foam.[6][7][8] It works synergistically with primary surfactants to increase foam volume, improve foam texture, and prolong its existence, leading to an enhanced sensory experience for the consumer.[6]

-

Pearlizing and Opacifying Agent : this compound is utilized to impart a pearlescent or opaque appearance to liquid formulations.[1][2][4] This is often desired in products like liquid soaps and shampoos for aesthetic purposes. It achieves this effect through the controlled crystallization of its plate-like structures within the liquid, which reflect light.

-

Conditioning Agent : In hair and skin care products, this compound can provide conditioning benefits.[1][2][5][9] It deposits a thin, protective film on the surface of the skin or hair, which helps to soften, smooth, and hydrate.[9]

Quantitative Data

The following table summarizes key quantitative data for this compound, providing a reference for formulation development.

| Property | Value | Significance in Formulation |

| Hydrophilic-Lipophilic Balance (HLB) | 5-6 | Indicates its suitability for creating water-in-oil (w/o) emulsions.[1][2] |

| Melting Point | 57-60°C (135-140°F) | Important for processing and formulation, as it needs to be melted before incorporation into many systems.[1][2] |

| Physical Form | White to off-white flakes or solid | Dictates handling and processing requirements during manufacturing.[1][5][6] |

| Solubility | Insoluble in water; dispersible in water & oil | Affects how it is incorporated into formulations, often requiring heating and mixing to ensure proper dispersion.[1][6] |

Logical Relationship of this compound's Functions

The various functions of this compound are a direct consequence of its fundamental molecular structure. The following diagram illustrates this relationship.

References

- 1. nahanutri.com [nahanutri.com]

- 2. China Glycol stearate, this compound Manufacturer and Supplier | Aogubio [aogubio.com]

- 3. beautydecoded.com [beautydecoded.com]

- 4. Glycol Stearate, this compound - #1 Supplier Distributor Best Price [chemicalsglobal.com]

- 5. farmoganic.com [farmoganic.com]

- 6. This compound Research Grade: Foam & Viscosity Agent [benchchem.com]

- 7. altmeyers.org [altmeyers.org]

- 8. incibeauty.com [incibeauty.com]

- 9. myrevea.com [myrevea.com]

Methodological & Application

Application Notes and Protocols for the Purity Verification of Stearamide AMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearamide AMP, or N-(2-Hydroxy-1,1-dimethylethyl)stearamide, is a fatty acid amide utilized in various industrial and research applications for its surfactant and viscosity-controlling properties.[1] The purity of this compound is critical for ensuring product quality, safety, and performance in its end-use applications. This document provides detailed analytical methods and protocols for the comprehensive purity verification of this compound, targeting both the principal compound and potential process-related impurities.

The primary synthesis route for this compound involves the condensation reaction of stearic acid and 2-amino-2-methyl-1-propanol (AMP).[2] Consequently, the most probable impurities are the unreacted starting materials. These application notes outline the use of chromatographic and spectroscopic techniques for the qualitative and quantitative analysis of this compound purity.

Analytical Methods Overview

A multi-faceted approach is recommended for the comprehensive purity analysis of this compound. This includes initial qualitative identification and structural confirmation followed by quantitative chromatographic techniques to determine the purity and impurity profile.

-

Fourier Transform Infrared (FT-IR) Spectroscopy: Provides rapid confirmation of the amide functional group and overall molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural elucidation and confirmation of the this compound molecule.

-

High-Performance Liquid Chromatography (HPLC): A robust method for the quantitative determination of this compound and non-volatile impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An effective technique for the separation and quantification of the active ingredient and potential volatile impurities, which may require derivatization.

Data Presentation: Quantitative Analysis Summary

The following tables summarize typical quantitative data obtained from the chromatographic analysis of this compound. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Table 1: HPLC-UV Analysis of this compound

| Parameter | This compound | Stearic Acid (Impurity) | 2-Amino-2-methyl-1-propanol (Impurity) |

| Retention Time (min) | ~ 8.5 | ~ 12.2 | ~ 3.1 |

| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.02 µg/mL | ~ 0.05 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | ~ 0.06 µg/mL | ~ 0.15 µg/mL |

| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |

| Recovery (%) | 98 - 102 | 95 - 105 | 93 - 107 |

Table 2: GC-MS Analysis of this compound (as Trimethylsilyl derivative)

| Parameter | This compound-TMS | Stearic Acid-TMS | 2-Amino-2-methyl-1-propanol-TMS |

| Retention Time (min) | ~ 15.2 | ~ 10.8 | ~ 5.4 |

| Limit of Detection (LOD) | ~ 50 ng/mL | ~ 70 ng/mL | ~ 100 ng/mL |

| Limit of Quantitation (LOQ) | ~ 150 ng/mL | ~ 210 ng/mL | ~ 300 ng/mL |

| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |

| Recovery (%) | 97 - 103 | 96 - 104 | 95 - 105 |

Experimental Protocols

Protocol 1: Qualitative Analysis by FT-IR Spectroscopy

This protocol is for the rapid identification and confirmation of the amide functional group in this compound.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Methanol or isopropanol for cleaning

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with methanol or isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Process the spectrum by performing a background subtraction.

-

Identify the characteristic absorption bands for the amide group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1640 cm⁻¹, and N-H bend around 1550 cm⁻¹) and the long alkyl chain (C-H stretches around 2920 and 2850 cm⁻¹).

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol provides detailed structural information to confirm the identity of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

-

Vortex mixer

Procedure:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum, including phasing, baseline correction, and referencing the solvent peak (CDCl₃ at 7.26 ppm).

-

Analyze the spectrum for the characteristic proton signals of this compound, including the signals for the long alkyl chain, the α-methylene group adjacent to the carbonyl, and the protons of the 2-amino-2-methyl-1-propanol moiety.

Protocol 3: Quantitative Purity Determination by HPLC-UV

This protocol describes the quantification of this compound and the primary non-volatile impurities, stearic acid and 2-amino-2-methyl-1-propanol.

Materials and Equipment:

-

This compound sample

-

Reference standards for this compound, stearic acid, and 2-amino-2-methyl-1-propanol

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

-

Standard Preparation:

-

Prepare individual stock solutions of this compound, stearic acid, and 2-amino-2-methyl-1-propanol in methanol.

-

From the stock solutions, prepare a series of calibration standards containing all three components at varying concentrations.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

UV Detection: 210 nm

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-20 min: 95% B

-

20.1-25 min: 50% B (re-equilibration)

-

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve for each analyte.

-

Inject the sample solution.

-

Identify and quantify the this compound and any impurities by comparing their retention times and peak areas to the calibration curves.

-

Calculate the purity of this compound as a percentage of the total peak area.

-

Protocol 4: Impurity Analysis by GC-MS with Derivatization

This protocol is suitable for the analysis of this compound and its potential impurities after conversion to more volatile trimethylsilyl (TMS) derivatives.[1]

Materials and Equipment:

-

This compound sample

-

Reference standards for this compound, stearic acid, and 2-amino-2-methyl-1-propanol

-

GC-MS system with a suitable capillary column

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or other suitable solvent

-

Heating block or oven

-

Autosampler vials with inserts

Procedure:

-

Derivatization:

-

Accurately weigh approximately 1 mg of the this compound sample into a vial.

-

Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before analysis.

-

Prepare derivatized standards in the same manner.

-

-

GC-MS Conditions:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injection Volume: 1 µL (splitless)

-

Inlet Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 300°C

-

Hold at 300°C for 10 minutes

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 50-650

-

-

Analysis:

-

Inject the derivatized sample and standards into the GC-MS.

-

Identify the TMS-derivatized this compound and impurities based on their retention times and mass spectra.

-

Quantify the components using the peak areas and a calibration curve generated from the derivatized standards.

-

Visualizations

Experimental Workflow for Purity Verification

Caption: Workflow for this compound Purity Verification.

Logical Relationship of Analytical Methods

Caption: Relationship between methods and purity aspects.

References

Application Note: Quantitative Analysis of Stearamide AMP using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Stearamide AMP (N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide). This compound is a fatty acid amide used in various industrial applications, including cosmetics and pharmaceuticals, where accurate quantification is crucial for quality control and formulation development.[1] This method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and reproducible approach for the determination of this compound in bulk material and formulated products. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a precise analytical method for this compound.

Introduction

This compound is a long-chain fatty acid amide synthesized from stearic acid and 2-amino-2-methyl-1-propanol (AMP).[1] Its amphipathic nature makes it a useful emulsifying and viscosity-controlling agent. As with many raw materials in regulated industries, a validated analytical method is necessary to ensure identity, purity, and concentration. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution and sensitivity.[2] While gas chromatography can also be used for fatty acid analysis, HPLC is often preferred for non-volatile or thermally labile compounds and can be performed without derivatization.[3] This application note provides a comprehensive protocol for the HPLC analysis of this compound, including system suitability parameters, standard preparation, and a full analytical procedure.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

-

Chromatographic Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent reversed-phase C18 column).[4]

-

Software: OpenLab CDS or equivalent chromatography data station.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A flasks and pipettes.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure Water.

-

Reagents: this compound reference standard (>99% purity).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

| Parameter | Condition |

| Column | ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Methanol (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 20 µL |

| UV Detection | 205 nm |

| Run Time | 10 minutes |

Table 1: Optimized HPLC Parameters for this compound Analysis.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored at 2-8 °C when not in use.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover a concentration range of 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask. Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix thoroughly. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation Summary

The described method was validated for linearity, precision, and accuracy. The results are summarized in the following tables.

Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 125.3 |

| 25 | 310.8 |

| 50 | 621.5 |

| 100 | 1245.2 |

| 150 | 1870.9 |

| 200 | 2498.1 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Linearity data for this compound analysis.

Precision

Intra-day Precision (n=6)

| Concentration (µg/mL) | Mean Peak Area | % RSD |

|---|

| 100 | 1246.5 | 0.8% |

Inter-day Precision (n=6, over 3 days)

| Concentration (µg/mL) | Mean Peak Area | % RSD |

|---|

| 100 | 1248.1 | 1.2% |

Table 3: Precision data for this compound analysis.

Accuracy (Spike and Recovery)

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 80 | 79.2 | 99.0% |

| 100% | 100 | 101.5 | 101.5% |

| 120% | 120 | 118.9 | 99.1% |

| Mean Recovery | 99.9% |

Table 4: Accuracy data for this compound analysis.

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common reversed-phase chromatography principles, and has been shown to be linear, precise, and accurate over a relevant concentration range. This protocol is well-suited for routine quality control testing of this compound in both raw material and finished product samples.

References

- 1. This compound | C22H45NO2 | CID 13410460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. hplc.eu [hplc.eu]

- 4. CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography - Google Patents [patents.google.com]

Application Note: Characterization of Stearamide AMP by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization and quantification of Stearamide AMP (N-(2-Hydroxy-1,1-dimethylethyl)stearamide) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a trimethylsilyl (TMS) derivatization procedure is employed to enhance its thermal stability and chromatographic performance. This document outlines the complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation, offering a reliable method for the qualitative and quantitative assessment of this compound in various sample matrices.

Introduction

This compound is a fatty acid amide with applications in various industries, including cosmetics and pharmaceuticals, where it can function as a surfactant, emulsifier, or viscosity-controlling agent.[1] Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile and volatile compounds.[2] However, direct GC-MS analysis of molecules like this compound, which contain polar functional groups (amide and hydroxyl), is challenging due to their low volatility and potential for thermal degradation.[1]

To overcome these limitations, a derivatization step is necessary. Silylation, specifically the conversion of active hydrogen atoms in hydroxyl and amide groups to trimethylsilyl (TMS) ethers and amides, is a common and effective strategy to increase the volatility and thermal stability of analytes for GC-MS analysis.[1][3] This application note details a robust method for the analysis of this compound involving a trimethylsilylation derivatization followed by GC-MS analysis.

Experimental Protocols

Sample Preparation and Derivatization

This protocol describes the trimethylsilylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

-

This compound standard or sample containing this compound

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine or Acetonitrile

-

Heptane or Hexane (GC grade)

-

Anhydrous Sodium Sulfate

-

2 mL GC vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Pipettes and syringes

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

-

Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

-

Extraction (Optional): After cooling to room temperature, add 500 µL of heptane or hexane and 500 µL of deionized water. Vortex for 1 minute and allow the layers to separate.

-

Sample Collection: Carefully transfer the upper organic layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual moisture.

-

Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of the derivatized this compound. Parameters may be optimized for specific instruments and applications.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial temperature: 150°C, hold for 2 minRamp: 10°C/min to 320°CHold: 10 min at 320°C |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Interface Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-600 |

| Scan Mode | Full Scan |

Data Presentation

The trimethylsilylated this compound will have a characteristic retention time and mass spectrum under the specified GC-MS conditions.

Expected Quantitative Data

| Analyte | Derivative | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Diagnostic Ions (m/z) |

| This compound | Bis-TMS | ~20-25 | 499.9 (as Bis-TMS derivative) | 484, 426, 144, 73 |

Note: The exact retention time may vary depending on the specific GC-MS system and column used.

Predicted Mass Fragmentation Pattern

The electron ionization mass spectrum of Bis-TMS-Stearamide AMP is predicted to show several characteristic fragment ions. The molecular ion peak ([M]⁺) at m/z 499 may be of low abundance. Key fragments are expected as follows:

-

[M-15]⁺ (m/z 484): Loss of a methyl group (-CH₃) from a trimethylsilyl group.

-

[M-73]⁺ (m/z 426): Loss of a trimethylsilyl group (-Si(CH₃)₃).

-

m/z 144: A fragment corresponding to the silylated 2-amino-2-methyl-1-propanol moiety after cleavage of the amide bond.

-

m/z 73: A prominent peak corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).

Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Derivatization

References

Application Note: Structural Elucidation of Stearamide AMP using NMR Spectroscopy

Introduction

Stearamide AMP, chemically known as N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide, is a fatty acid amide used in various industrial and research applications. Its molecular structure, consisting of a long hydrophobic stearoyl chain and a polar head group derived from 2-amino-2-methyl-1-propanol (AMP), dictates its chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and characterization of this compound. This application note provides a detailed protocol for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Key Applications:

-

Confirmation of chemical identity and structure.

-

Purity assessment of synthesized this compound.

-

Identification of potential impurities or degradation products.

-

Characterization for formulation and drug development purposes.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Requirements: Approximately 5-10 mg of this compound.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other potential solvents include deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), depending on the desired experimental conditions and solubility.

-

Procedure:

-

Weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Cap the tube and gently vortex or sonicate the sample to ensure complete dissolution.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

2. 1D NMR Spectroscopy Protocol (¹H and ¹³C)

1D NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

-

-

Data Processing:

-